molecular formula C29H22N4OS B12017496 (2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile

(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile

Cat. No.: B12017496
M. Wt: 474.6 g/mol
InChI Key: LDCIKTCKAIMHLF-HEHNFIMWSA-N
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Description

(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile: , also known by its systematic name (2E)-2-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one , is a complex organic compound with the following structural formula:

(2E)-3-3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL-2-(1,3-benzothiazol-2-YL)-2-propenenitrile\text{this compound} (2E)-3-3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL-2-(1,3-benzothiazol-2-YL)-2-propenenitrile

This compound combines a pyrazole ring, a benzothiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another approach is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials. These methods allow for the construction of the complex heterocyclic system.

Industrial Production:: While specific industrial production methods are not widely documented, researchers have explored scalable and sustainable approaches. Green chemistry principles, such as using benign solvents and minimizing waste, are increasingly relevant in the synthesis of compounds like this one.

Chemical Reactions Analysis

Reactions::

(2E)-3-{3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1,3-benzothiazol-2-YL)-2-propenenitrile: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.

Major Products:: The major products formed from these reactions may include derivatives with modified functional groups or altered ring structures. Detailed studies are needed to elucidate specific products.

Scientific Research Applications

Chemistry::

    Catalysis: The compound’s unique structure may enable catalytic applications.

    Materials Science: It could serve as a building block for novel materials.

Biology and Medicine::

    Drug Discovery: Investigate its potential as a drug candidate due to its diverse biological activities.

    Enzyme Inhibition: Explore its effects on enzymes involved in disease pathways.

Industry::

    Fluorescent Materials: Its aromatic rings may contribute to fluorescence properties.

    Electroluminescent Devices: Investigate its use in optoelectronics.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, properties, and applications with related benzothiazoles. Researchers can explore databases and literature to identify analogous compounds.

Properties

Molecular Formula

C29H22N4OS

Molecular Weight

474.6 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H22N4OS/c1-3-15-34-24-13-14-25(20(2)16-24)28-22(19-33(32-28)23-9-5-4-6-10-23)17-21(18-30)29-31-26-11-7-8-12-27(26)35-29/h3-14,16-17,19H,1,15H2,2H3/b21-17+

InChI Key

LDCIKTCKAIMHLF-HEHNFIMWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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